4-(2,4-Dichlorophenoxy)aniline
Overview
Description
4-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It is a solid crystal, colorless or pale yellow, with a distinct smell. This compound is primarily used as an intermediate in the synthesis of various insecticides, herbicides, and fungicides .
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide that targets plant growth hormones, specifically auxins . Auxins play a crucial role in plant growth and development, and disruption of their function can lead to abnormal growth and eventual plant death .
Mode of Action
2,4-D mimics natural auxin at the molecular level, causing an overstimulation of auxin-responsive genes, leading to uncontrolled cell division and growth . It’s plausible that 4-(2,4-Dichlorophenoxy)aniline might have a similar mode of action due to its structural similarity with 2,4-D.
Biochemical Pathways
Based on the action of 2,4-d, it can be inferred that the compound might interfere with auxin-mediated signaling pathways, leading to abnormal growth and development in plants .
Result of Action
Based on the effects of similar compounds like 2,4-d, it can be inferred that the compound might cause abnormal growth, senescence, and plant death .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the action and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(2,4-Dichlorophenoxy)aniline involves the following steps :
Reaction of 2,4-dichlorophenol with anhydrous ethanol: Under acidic conditions, 2,4-dichlorophenol reacts with anhydrous ethanol to form 2-(2,4-dichlorophenoxy)phenol.
Reaction with excess ammonia: The 2-(2,4-dichlorophenoxy)phenol is then reacted with excess ammonia under alkaline conditions to produce this compound.
Crystallization: The final product is obtained through crystallization to ensure purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dichlorophenoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems and potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides, fungicides, and insecticides.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenol: A precursor in the synthesis of 4-(2,4-Dichlorophenoxy)aniline.
4-Chloroaniline: Another aniline derivative with similar applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various agrochemicals. Its ability to undergo multiple types of chemical reactions makes it versatile in different applications .
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDOREOERSVIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065825 | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14861-17-7 | |
Record name | 4-(2,4-Dichlorophenoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminonitrofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,4-dichlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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